molecular formula C12H11N3O B2486249 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 877798-45-3

2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No. B2486249
M. Wt: 213.24
InChI Key: CSXJTYQXFXQBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound has been synthesized through various methods, including cyclocondensation and molecular hybridization approaches. For instance, a series of derivatives bearing the benzimidazole moiety were synthesized to evaluate their anticancer activity, showcasing the compound's potential in drug development (Rasal, Sonawane, & Jagtap, 2020). Moreover, synthesis involving iron-catalyzed annulation demonstrates the versatility in creating pyrimido[1,2-a]benzimidazoles (Qin, Zhang, Ying, & Ma, 2022).

Molecular Structure Analysis

The molecular structure of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one derivatives has been thoroughly analyzed using techniques like NMR, FT-IR, and single crystal X-ray diffraction. These analyses reveal the planarity of the tricyclic core and the nature of π-stacking interactions, contributing to its stability and potential intermolecular interactions (Bakri, Anouar, Ramli, Essassi, & Mague, 2018).

Chemical Reactions and Properties

Various chemical reactions have been utilized to synthesize and modify the core structure of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one, including cyclocondensation and quaternization, to produce a range of derivatives. These derivatives exhibit a wide array of biological activities, emphasizing the chemical versatility and applicability of this compound in medicinal chemistry (Ahmed, Ahmed, Omar, & El-Gendy, 1993).

Scientific Research Applications

Organic Synthesis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Drug Discovery

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . It has been extensively utilized as a drug scaffold in medicinal chemistry .

Anticancer Activity

Benzimidazole derivatives have shown interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For example, some newly synthesized benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were screened for their anticancer activity against human lung carcinoma A549 cell lines and breast cancer MCF-7 cells .

N-Type Dopant in Organic Semiconductors

A compound similar to “2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one”, known as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H), has been used as a very successful dopant for n-type organic semiconductors . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Vitamin B12

The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 . N,N’-Dialkylbenzimidazolium salts are precursors to certain N-heterocyclic carbenes .

Pharmaceutical Agents

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds. For example, Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan .

Fungicides

Benzimidazole derivatives are used in the production of fungicides . For example, benomyl is a fungicide with a benzimidazole core .

Anthelmintic Agents

Benzimidazole derivatives are also used as anthelmintic agents . These include albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole .

Future Directions

The future directions for this compound could involve further exploration of its potential as a dopant for n-type organic semiconductors, given its efficiency over a large range of polymers and small molecule derivatives . Additionally, further studies could be conducted to understand its decomposition in the processing solvent and the impact of its main decomposition product on the conductivity of the final doped films .

properties

IUPAC Name

2,3-dimethyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-8(2)13-12-14-9-5-3-4-6-10(9)15(12)11(7)16/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXJTYQXFXQBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.